Product packaging for Hexyl phenylcarbamate(Cat. No.:CAS No. 7461-26-9)

Hexyl phenylcarbamate

Cat. No.: B3056834
CAS No.: 7461-26-9
M. Wt: 221.29 g/mol
InChI Key: HNEGSWZZYCZACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl phenylcarbamate (CAS 7461-26-9) is a carbamate derivative with the molecular formula C 13 H 19 NO 2 and a molecular weight of 221.30 g/mol . This compound is a solid at room temperature, with a recorded melting point of approximately 328 K (54.85 °C) and an enthalpy of fusion (Δ fus H) of 32.76 kJ/mol . Its structure features a phenyl ring linked to a hexyloxy chain via a carbamate (-NH-C(=O)-O-) group, resulting in calculated physicochemical properties suitable for various research applications, including a Log P of 3.76 . As a carbamate, this compound is of significant interest in biochemical research for its potential to inhibit serine hydrolase enzymes . Carbamates typically act through a covalent mechanism, often involving carbamylation of the active site serine nucleophile, which can lead to irreversible or slowly reversible enzyme inhibition . Researchers utilize related aromatic carbamate scaffolds to investigate neuroprotective mechanisms, with studies suggesting they may modulate apoptotic pathways by increasing the Bcl-2/Bax ratio and inducing autophagy via beclin 1 . The this compound structure serves as a valuable template for designing and synthesizing novel compounds for probing enzyme function and cellular processes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B3056834 Hexyl phenylcarbamate CAS No. 7461-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7461-26-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

hexyl N-phenylcarbamate

InChI

InChI=1S/C13H19NO2/c1-2-3-4-8-11-16-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15)

InChI Key

HNEGSWZZYCZACE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)NC1=CC=CC=C1

Canonical SMILES

CCCCCCOC(=O)NC1=CC=CC=C1

Other CAS No.

7461-26-9

Origin of Product

United States

Synthesis Methodologies and Mechanistic Investigations of Hexyl Phenylcarbamate and Analogues

Phosgene-Free Synthetic Routes for Carbamates

The synthesis of carbamates, a critical functional group in pharmaceuticals and polymers, has traditionally relied on methods involving highly toxic phosgene (B1210022) and isocyanates. google.comnih.gov Due to the significant health and environmental hazards associated with these reagents, there is a strong and persistent demand for safer, more sustainable synthetic alternatives. google.comnih.gov Phosgene-free routes are being developed that utilize less hazardous and more environmentally benign starting materials. A prominent strategy in green chemistry is the use of carbon dioxide (CO2) as a C1 building block. CO2 is an abundant, inexpensive, and non-toxic renewable carbon source, making it an ideal substitute for phosgene in carbamate (B1207046) synthesis. nih.govresearchgate.netresearchgate.net These modern approaches often focus on the direct reaction of CO2 with amines and alcohols or employ advanced catalytic systems to achieve high efficiency and selectivity under milder conditions. researchgate.netacs.org

Direct Synthesis from CO2, Amines, and Alcohols/Alkoxides

The direct synthesis of carbamates from carbon dioxide, amines, and alcohols represents a highly atom-economical and environmentally friendly alternative to phosgene-based methods. nih.govresearchgate.net This approach typically involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then esterified by an alcohol to yield the desired carbamate. researchgate.net However, the thermodynamic stability of CO2 and the unfavorable equilibrium of the reaction often necessitate the use of dehydrating agents or high temperatures to drive the reaction to completion. rsc.org

A more effective variation of this method employs metal alkoxides instead of alcohols. A facile, one-pot, phosgene-free method has been developed for the synthesis of N-phenylcarbamates from aromatic amines, CO2, and metal alkoxides. researchgate.net For instance, the reaction of aniline (B41778) with titanium methoxide (B1231860) (Ti(OMe)4) under 5 MPa of CO2 pressure can produce methyl N-phenylcarbamate in an 85% yield in just 20 minutes. researchgate.net Similarly, organotin compounds like nBu2Sn(OMe)2 have been used to react with aniline and CO2, yielding the corresponding carbamate. researchgate.net These methods avoid the need for toxic reagents and can be highly efficient. researchgate.net Other approaches have utilized cesium carbonate in the presence of an alkylating agent and CO2 at ambient temperature and pressure to produce carbamates in high yields. google.com The continuous synthesis of carbamates has also been demonstrated by reacting amines and alkyl halides with CO2 in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can significantly reduce reaction times. acs.org

Catalytic Approaches in Carbamate Synthesis

Catalysis plays a pivotal role in advancing phosgene-free carbamate synthesis, offering pathways that are more efficient, selective, and sustainable. Transition metal catalysts, in particular, have been extensively explored for their ability to facilitate the formation of the crucial C-N bond in carbamates under mild conditions. benthamdirect.com These catalytic systems enable novel reaction pathways, such as oxidative carbonylation and cross-coupling reactions, that utilize readily available starting materials and avoid harsh reagents. The development of catalysts based on palladium, rhodium, and other metals, as well as metal-free and ionic liquid-promoted systems, has significantly expanded the toolkit for synthesizing N-phenylcarbamates and their analogues.

Palladium-Catalyzed Formations of N-Phenylcarbamates

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile method for forming aryl C-N bonds, making them highly suitable for the synthesis of N-phenylcarbamates. benthamdirect.combenthamscience.com This approach allows for the efficient construction of the carbamate linkage under relatively mild conditions.

One effective protocol involves the intermolecular amidation of aryl chlorides, catalyzed by the palladium complex Xphos Pd G2, to produce methyl N-phenylcarbamate derivatives. benthamdirect.combenthamscience.com This method demonstrates good chemoselectivity and is compatible with a wide range of functional groups, highlighting its utility in modern organic synthesis. benthamdirect.com

Another innovative palladium-catalyzed, three-component reaction involves the coupling of aryl halides (Ar-X) or triflates (Ar-OTf) with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. mit.eduorganic-chemistry.org The reaction proceeds via an in-situ generated aryl isocyanate intermediate, which is then trapped by the alcohol to form the N-aryl carbamate. mit.edu This methodology has been successfully applied to a broad array of aryl electrophiles and both primary and secondary alcohols, providing access to important carbamate protecting groups like Teoc-carbamates. mit.edu

EntryAryl ElectrophileAlcoholCatalyst SystemYield (%)
12,4-dimethoxy-5-chloropyrimidineMethanol (B129727)Pd2(dba)3 / L186
22,4-dimethoxy-5-chloropyrimidine1-ButanolPd2(dba)3 / L192
32,4-dimethoxy-5-chloropyrimidine2-(Trimethylsilyl)ethanolPd2(dba)3 / L185
42,4-dimethoxy-5-chloropyrimidineIsopropanolPd2(dba)3 / L189
52,4-dimethoxy-5-chloropyrimidine2-Adamantyl alcoholPd2(dba)3 / L185
6Methyl 4-chlorobenzoateMethanolPd2(dba)3 / L191

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Data sourced from mit.edu. L1 refers to a specific biarylphosphine ligand.

The mechanism is believed to involve the formation of a carbamoyl (B1232498) intermediate (PhNHCO[Pd]) following the coordination of aniline and the insertion of carbon monoxide into the palladium complex. sci-hub.se

Rhodium-Catalyzed Oxidative Carbonylation for Carbamate Preparation

Rhodium catalysis offers an efficient route to carbamates via the oxidative carbonylation of amines and alcohols with carbon monoxide (CO). rsc.orgresearchgate.net This method is advantageous for its atom economy, directly assembling the carbamate from simple precursors. An effective catalytic system using a combination of rhodium and copper (Rh/Cu) has been developed for this transformation. rsc.org

The reaction synthesizes a broad range of carbamates from various primary amines (both aromatic and aliphatic) and alcohols (primary, secondary, and tertiary) under mild conditions, typically using 1 atmosphere of CO pressure at 120 °C. rsc.org The protocol exhibits good functional group tolerance. rsc.org

EntryAmineAlcoholCatalyst SystemYield (%)
1AnilineMethanolRhCl3·3H2O / Cu(OPiv)292
2AnilineEthanolRhCl3·3H2O / Cu(OPiv)291
3Anilinetert-ButanolRhCl3·3H2O / Cu(OPiv)281
44-MethoxyanilineMethanolRhCl3·3H2O / Cu(OPiv)295
5Benzylamine (B48309)MethanolRhCl3·3H2O / Cu(OPiv)280

Table 2: Rh/Cu-Catalyzed Oxidative Carbonylation for Carbamate Synthesis. Data sourced from rsc.org.

Interestingly, when aromatic secondary amines are used as substrates under the same catalytic conditions, the reaction can lead to o-aminobenzoates through a C-H alkoxycarbonylation process. rsc.org Mechanistic studies suggest a pathway involving the oxidative addition of the amine and alcohol to the rhodium center, followed by carbonyl insertion and reductive elimination. rsc.orgnih.gov This methodology provides a direct and efficient route to structurally diverse carbamates. rsc.org

Ionic Liquid-Promoted Catalysis in Phenylcarbamate Synthesis

Ionic liquids (ILs) have emerged as versatile media and catalysts in organic synthesis, offering unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent properties. mdpi.com In the context of phenylcarbamate synthesis, ILs can act as promoters or catalysts, enhancing reaction rates and selectivity.

One notable application is the direct synthesis of carbamates from an amine, CO2, and a silicate (B1173343) ester, catalyzed by a superbase-derived protic ionic liquid such as [DBUH][OAc]. researchgate.netrsc.org This system effectively activates both aliphatic and aromatic amines for carbamoylation. researchgate.net The reaction proceeds under a CO2 pressure of 5 MPa at 150 °C, affording carbamates in yields up to 96%. researchgate.netrsc.org Isotope labeling studies have shown that the proton on the IL's cation is crucial for the catalytic cycle, while the basic anion forms hydrogen bonds with the amine, facilitating its activation. researchgate.netrsc.org Aromatic amines generally show lower activity than aliphatic amines due to their lower pKa values. researchgate.net

EntryAmineSilicate EsterCatalyst (10 mol%)Yield (%)
1AnilineTetramethyl orthosilicate[DBUH][OAc]32
2BenzylamineTetramethyl orthosilicate[DBUH][OAc]96
3CyclohexylamineTetramethyl orthosilicate[DBUH][OAc]95
44-FluoroanilineTetramethyl orthosilicate[DBUH][OAc]25

Table 3: Synthesis of Carbamates from Amines, CO2, and a Silicate Ester using an Ionic Liquid Catalyst. Data sourced from researchgate.netrsc.org.

Ionic liquids can also be used to promote the performance of metal catalysts. For example, a series of ILs have been used to promote zinc acetate (B1210297) (Zn(OAc)2) for the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate (DMC). acs.org The catalyst system Zn(OAc)2-[bmim]PF6 demonstrated the best performance, achieving a 99.8% conversion of aniline and 99.1% selectivity for the desired carbamate. acs.org Spectroscopic analysis indicated that a hydrogen bond forms between the IL's imidazolium (B1220033) ring and the zinc acetate, altering its coordination structure and enhancing its catalytic activity. acs.org The catalyst could be recycled five times without a significant loss in performance. acs.org Imidazolium-derived ionic liquids have also been shown to catalyze the selective synthesis of carbamates from amines and DMC with 100% selectivity. researchgate.net

Metal-Free Cross-Coupling Reactions for N-Phenylcarbamates

While transition-metal catalysis is a dominant strategy in modern synthesis, the development of metal-free reactions is a significant goal in green chemistry to avoid issues of cost, toxicity, and product contamination associated with residual metals. preprints.orgfiu.edu For the synthesis of N-phenylcarbamates, metal-free cross-coupling methods have been developed as a viable alternative.

A novel metal-free approach for synthesizing a series of N-phenylcarbamates has been established using iodine and tert-butyl hydroperoxide (TBHP). researchgate.netdntb.gov.ua The reaction proceeds by coupling an amine with a hydrazine (B178648) formate. The proposed mechanism involves the formation of an alkoxycarbonyl radical, which then participates in the cross-coupling reaction to produce the target carbamate. researchgate.net This method is notable for its broad functional group tolerance and its use of inexpensive, readily available starting materials. It provides moderate to good yields of various N-phenylcarbamates without the need for any transition metal catalyst. researchgate.netdntb.gov.ua The development of such metal-free C-N bond-forming reactions represents an important advancement toward more sustainable chemical manufacturing processes. researchgate.net

Enzymatic Synthesis of Carbamate Derivatives

Biocatalysis presents an environmentally favorable alternative for conducting synthetic reactions in aqueous environments. nih.gov The promiscuous aminolysis activity of certain esterases has been harnessed for the synthesis of various carbamate derivatives. nih.gov Specifically, the esterase from Pyrobaculum calidifontis VA1 (PestE) has demonstrated high efficiency in synthesizing carbamates from a range of aliphatic, aromatic, and arylaliphatic amines using carbonate donors like dimethyl carbonate, dibenzyl carbonate, or diallyl carbonate. nih.gov

This enzymatic approach allows for the effective conversion of aniline and benzylamine derivatives, as well as aliphatic and secondary amines, into their corresponding benzyloxycarbonyl (Cbz)- or allyloxycarbonyl (Alloc)-protected products. nih.gov These reactions are notable for proceeding in bulk water and achieving high isolated yields, in some cases up to 99%. nih.gov Lipases are another class of enzymes utilized in the synthesis of enantiomerically pure pharmaceutical intermediates, valued for their regio-, chemo-, and enantioselectivity without needing cofactors. mdpi.com The stability of lipases in organic solvents is an added advantage, as it helps in dissolving the organic substrates for modification. mdpi.com Research has demonstrated the synthesis of various carbamate derivatives that act as inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). semanticscholar.orgnih.gov

The table below summarizes the enzymatic synthesis of various carbamate analogues using the promiscuous esterase/acyltransferase (PestE), showcasing the versatility of this biocatalytic method with different amine substrates.

Amine SubstrateCarbonate DonorEnzymeSolventIsolated Yield (%)Reference
AnilineDiallyl CarbonatePestEWater98 nih.govresearchgate.net
BenzylamineDiallyl CarbonatePestEWater99 nih.gov
4-FluoroanilineDiallyl CarbonatePestEWater97 nih.gov
(R)-1-PhenylethylamineDiallyl CarbonatePestEWater99 nih.gov
HexylamineDiallyl CarbonatePestEWater96 nih.gov
N-Methylbenzylamine (secondary amine)Diallyl CarbonatePestEWater99 nih.gov

Reaction Mechanism Elucidation in Carbamate Synthesis

Understanding the precise mechanisms of carbamate formation is essential for optimizing synthetic methodologies and improving reaction efficiency. mdpi.com While experimental studies provide valuable data on intermediates and final products, the exact pathways are often inferred rather than directly observed. mdpi.com Computational studies and investigations into intermediate species have become crucial tools for gaining a deeper mechanistic understanding. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the mechanistic details of chemical reactions. mdpi.comresearchgate.net DFT calculations are used to model reaction pathways, identify key intermediates, and determine the thermodynamic and kinetic feasibility of each step in a proposed mechanism. mdpi.comresearchgate.net These studies can elucidate the energetics of a reaction, confirming whether it is spontaneous or requires a catalyst to proceed efficiently. mdpi.comresearcher.life

DFT has also been employed to study the formation of carbamates from the absorption of carbon dioxide (CO2) by amines. researchgate.netresearchgate.net These studies have revealed the critical role of solvent molecules, such as water, which can act as a basic reactant and lead to the formation of stable intermediates. researchgate.netresearchgate.net In the iridium-catalyzed formation of allyl carbamates from CO2, DFT methods were used to analyze the stereoselectivity and regioselectivity of the reaction, revealing that the rate-determining step can differ for the formation of different enantiomers. nih.gov

The following table presents key energetic findings from a DFT study on a Pd-catalyzed carbamate synthesis, illustrating how computational methods quantify the feasibility of reaction pathways.

Reaction PathwayDescriptionCalculated Net Energy (kcal/mol)Reference
Pathway 1Involves initial dehydrogenation and intermediate formation.-84.7 mdpi.comresearcher.life
Pathway 2Alternative route involving different intermediate steps.+90.1 (initial), -238.7 (overall with regeneration) mdpi.comresearcher.life
Overall ReactionCombined effect of both pathways leading to product and catalyst regeneration.-238.7 mdpi.comresearcher.life

The synthesis of phenylcarbamates and related ureas often proceeds through key reactive intermediates that dictate the final product distribution. Phenyl carbamate itself can serve as an activated carbamoyl intermediate, possessing a balance of stability and reactivity that allows for selective conversion to other products. acs.org

A frequently proposed intermediate in reactions of primary amine-derived phenylcarbamates, particularly under basic conditions, is the isocyanate. nih.govacs.org The formation of this intermediate is consistent with an E1cb-type mechanism, which involves the deprotonation of the carbamate's nitrogen atom. nih.govacs.org Once formed, the highly reactive isocyanate intermediate can undergo several subsequent reactions. It can be hydrolyzed by water to yield a free amine. nih.govacs.org Alternatively, it can be trapped by another amine molecule present in the reaction mixture to form a symmetrical or unsymmetrical urea (B33335). nih.govacs.org

In the solid-phase synthesis of ureas and hydantoins, a dipeptide-derived phenyl carbamate serves as a common activated intermediate. acs.org Its reaction with primary or secondary amines leads to the formation of ureas, demonstrating the role of the phenyl carbamate as a transferable carbamoyl group. acs.org Studies on the synthesis of methyl N-phenyl carbamate from aniline have also suggested a pathway proceeding through a formanilide (B94145) intermediate. nih.gov The formation and subsequent reactions of these intermediates are critical for understanding the reaction mechanism and controlling the selectivity towards the desired carbamate or urea product. researchgate.net

Environmental Research on Carbamate Fate and Biodegradation Pathways

Biotic Degradation Mechanisms of Carbamates

Research on other carbamates indicates that microbial metabolism is a primary route of degradation in the environment. These processes are typically initiated by enzymatic action.

Microbial Metabolism Pathways (e.g., Enzymatic Hydrolysis, Aryl Carbamate (B1207046) Funnelling)For many carbamate pesticides, the initial and key step in microbial degradation is the hydrolysis of the carbamate linkage.nih.govplos.orgThis reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases.nih.govplos.orgThis enzymatic cleavage breaks the ester bond, typically resulting in the formation of an alcohol, an amine, and carbon dioxide.

In the case of aryl carbamates, this hydrolysis would release a phenol, a corresponding amine, and CO2. Following hydrolysis, the resulting aromatic compounds, such as phenols, can be further metabolized by microorganisms through various "funnelling" pathways, often leading to catechol or protocatechuate. These intermediates are then processed through ring cleavage and eventually enter central metabolic pathways like the Krebs cycle. While this is a common pathway for many aryl carbamates, specific studies on Hexyl phenylcarbamate are needed to confirm this route.

Abiotic Environmental Transformation of Carbamates

In addition to biological processes, carbamates can be transformed in the environment through abiotic chemical reactions.

Photolytic Decomposition and Photodegradation

The photolytic decomposition, or photodegradation, of carbamates is a critical process influencing their persistence in the environment. Exposure to sunlight can lead to the breakdown of these compounds, particularly in aqueous systems. The light-absorbing properties of carbamates facilitate this rapid decomposition, mitigating long-term contamination risks who.int.

Studies on various carbamate insecticides illustrate this phenomenon. For example, research on the carbamate insecticide pirimicarb (B1678450) demonstrated its rapid decomposition when irradiated with light at wavelengths above 280 nm in the presence of organic solvents, with observed half-lives as brief as 140 minutes nih.gov. The predominant degradation pathway in this case was identified as photooxidation nih.gov.

Further research into the photodegradation of aromatic carbamate pesticides, such as carbaryl (B1668338), carbofuran, propoxur, isoprocarb, and metolcarb, has shown that the efficiency of direct photodegradation is influenced by the surrounding medium. For many of these compounds, photodegradation is less efficient in water compared to organic solvents like methanol (B129727) or n-hexane unito.it. The degradation process is typically initiated by the singlet excited state of the molecule, although the triplet state can also be involved in compounds with conjugated structures, such as carbaryl unito.it. A common mechanism involves the cleavage of the C-O bond within the ester group, resulting in the formation of phenoxyl radicals unito.it.

Despite these general findings for the carbamate class, specific experimental data on the photolytic decomposition and photodegradation pathways of this compound are not available in the reviewed scientific literature.

Reactions with Environmental Radicals (e.g., OH Radicals)

Hydroxyl radicals (•OH) are highly reactive and ubiquitous in both the atmosphere and aquatic environments, where they contribute significantly to the degradation of organic pollutants copernicus.org. The reaction with these radicals represents a key abiotic degradation pathway for carbamates.

In the atmosphere, hydroxyl radicals can initiate the breakdown of volatile organic compounds. For carbamates that may enter the gas phase, this reaction would be a probable degradation route. In aquatic systems, where hydroxyl radicals are generated through various photochemical reactions, they can react rapidly with dissolved organic compounds, leading to their transformation.

The mechanisms of OH radical reactions with organic molecules, including those with aromatic structures, typically involve either hydrogen abstraction from an alkyl chain or addition to the aromatic ring rsc.org. For instance, studies on the reaction of OH radicals with methyl methacrylate (B99206) have shown that the primary pathway is the addition of the radical to the double bond, which is then followed by bond cleavage nih.govresearchgate.net.

However, there is a lack of specific kinetic data and defined reaction pathways for the interaction between this compound and environmental radicals like •OH in the current body of scientific literature. Based on its chemical structure, which includes an aromatic ring and an alkyl chain, it is anticipated to be susceptible to hydroxyl radical attack.

Environmental Distribution and Persistence Mechanisms of Carbamates

The distribution and persistence of carbamates in the environment are governed by their physicochemical properties in conjunction with various environmental factors nih.govresearchgate.netfrontiersin.org. Key processes that dictate their mobility and ultimate fate include leaching, runoff, adsorption, and volatilization researchgate.netfrontiersin.org.

The biodegradation of carbamates in soil is influenced by several factors, such as their volatility, soil type, moisture content, pH, temperature, and the extent of adsorption who.intnih.govd-nb.info. In general, environmental conditions that promote microbial activity also enhance the degradation of these compounds who.int.

Leaching and Run-off Dynamics in Environmental Compartments

The propensity of a carbamate to leach through the soil and potentially contaminate groundwater, or be transported via surface runoff to water bodies, is primarily determined by its water solubility and soil adsorption tendency ucanr.edu.

Leaching: Carbamates with high water solubility exhibit a greater potential for leaching frontiersin.org. The percolation of water through the soil profile can transport these dissolved compounds downward. Soil composition plays a significant role; for example, sandy soils with low organic matter content are more conducive to leaching than clay soils that are rich in organic matter researchgate.net.

Run-off: Surface runoff can transport carbamates in both dissolved and sorbed states. Highly water-soluble carbamates are likely to be carried in the dissolved phase of runoff nih.gov. Conversely, carbamates that are strongly adsorbed to soil particles can be transported along with eroded soil during rainfall events. Indeed, elevated concentrations of certain carbamates in surface waters have been linked to periods of wet weather and high stream flow, suggesting runoff from agricultural areas nih.govd-nb.info.

Specific data pertaining to the leaching and runoff dynamics of this compound are not currently available. An assessment of its potential for environmental mobility would necessitate the determination of its water solubility and soil adsorption coefficient.

Adsorption and Volatilization Processes in Soil and Air

Adsorption: The binding of carbamates to soil particles is a crucial process that governs their mobility and bioavailability in the terrestrial environment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to quantify a chemical's tendency to adsorb to soil organic matter. A higher Koc value signifies stronger adsorption and consequently, lower mobility ucanr.edunih.gov. The organic matter content of the soil is a primary determinant of carbamate adsorption frontiersin.orgecetoc.org.

The mobility of chemicals in soil is often categorized based on their Koc values, as outlined in the table below.

Table 1: General Soil Mobility Classification Based on Soil Adsorption Coefficient (Koc)

Koc Range Mobility Class
0 - 50 Very High
50 - 150 High
150 - 500 Medium
500 - 2000 Low
2000 - 5000 Slightly Mobile
> 5000 Immobile

Source: Adapted from McCall et al. classification schemes. chemsafetypro.com

In the absence of a measured Koc value for this compound, its mobility in soil cannot be definitively classified.

Volatilization: Volatilization is the process through which a substance transitions from soil or water surfaces into the atmosphere. A chemical's tendency to volatilize is described by its Henry's Law Constant. Generally, many carbamates exhibit low vapor pressure, which suggests that their volatilization from soil and water is a slow process, and atmospheric transport is typically considered a minor pathway for their distribution who.intnih.govd-nb.info. However, this property can differ substantially among various carbamate compounds.

Specific experimental data on the adsorption and volatilization of this compound are not found in the reviewed literature.

Advanced Applications and Functional Materials Design Involving Phenylcarbamate Structures

Carbamates in Organic Synthesis and Protective Group Chemistry

In the realm of organic synthesis, the carbamate (B1207046) functional group is a cornerstone of protective group chemistry, particularly for amines. organic-chemistry.org Protecting an amine as a carbamate derivative, such as a phenylcarbamate, temporarily reduces its nucleophilicity, allowing other parts of a molecule to undergo reactions with electrophiles without interference from the amino group. organic-chemistry.org

The phenyloxycarbonyl (Phoc) group is a prime example of a phenylcarbamate-based protecting group. Phenylcarbamates are noted for their stability over time, which facilitates the preparation of chemical building blocks (synthons) on a large scale. nih.govacs.org They exhibit good stability in acidic and aqueous environments, yet can be removed under specific basic conditions, a feature crucial for selective deprotection in multi-step syntheses. nih.govemerginginvestigators.org This strategic use of carbamate protecting groups, including well-known variants like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), is fundamental to complex undertakings such as peptide synthesis. nih.govwikipedia.org

The chemoselectivity of phenylcarbamates is another significant advantage. For instance, phenylcarbamates of primary amines can be selectively reacted to form ureas, while those derived from secondary amines remain stable under the same conditions, acting as molecular tags. nih.govacs.org This differential reactivity allows for precise chemical transformations in molecules with multiple amine groups. acs.org

Design and Development of Sequence-Defined Polymers (SDPs) with Carbamate Linkages

Beyond protecting groups, the carbamate linkage is proving to be a critical component in the creation of advanced macromolecules known as sequence-defined polymers (SDPs). chemrxiv.org These polymers, often called sequence-defined oligocarbamates, are synthetic analogues to biological polymers like proteins and DNA, where the precise order of monomer units dictates the material's ultimate function. digitellinc.com

The synthesis of these informational polymers can be achieved through methods like solid-phase synthesis or one-pot solution-phase strategies, which allow for the precise, step-by-step addition of different amino alcohol building blocks. semanticscholar.orgresearchgate.netacs.org This meticulous control over the monomer sequence is the key to programming and fine-tuning the properties of the final material. digitellinc.com The use of both primary and secondary amines as building blocks allows for the creation of classical (-NH-CO-O-) or N-substituted (-NR-CO-O-) urethane (B1682113) linkages, respectively, further expanding the coding potential of the polymer chain. acs.orgnih.gov

The primary sequence of monomers in an oligocarbamate has a profound impact on its three-dimensional structure, or conformation. acs.orgnih.gov Research combining spectroscopic analysis with density functional theory (DFT) calculations has revealed that the carbamate backbone is more rigid than the peptide backbone found in proteins. chemrxiv.orgacs.org This rigidity is attributed to the extended delocalization of π-electrons. chemrxiv.org

A key conformational feature of carbamates is the energetic stability of the cis configuration of the amide bond, whereas peptides typically favor the trans configuration. chemrxiv.org This structural characteristic directly influences how the polymer chain folds and, consequently, determines its bulk properties. By strategically arranging different monomers, scientists can precisely modulate thermal characteristics, such as the glass transition and melting temperatures. digitellinc.com Furthermore, studies on sequence-defined oligocarbamates (SeDOCs) have demonstrated that the monomer sequence dictates properties like fluorescence, with specific sequences showing unique fluorescence emission and quenching behaviors. acs.orgnih.gov This link between the primary monomer sequence, molecular conformation, and material properties is central to the rational design of new functional materials. nih.gov

A major goal in developing SDPs with carbamate linkages is to harness their ability to self-assemble into highly ordered nanostructures. nih.gov Inspired by the way proteins fold into complex, functional shapes, researchers aim to program oligocarbamate sequences that will spontaneously organize into specific nanoscale architectures. chemrxiv.org This "bottom-up" approach is driven by non-covalent interactions, such as hydrogen bonding, which can be programmed into the polymer by selecting appropriate monomers. acs.org The ability to create defined sequences of hydrogen-bond donor and acceptor sites along the carbamate backbone is particularly useful for guiding crystallization and self-assembly processes. acs.org The development of these materials holds promise for applications in biomimetics, catalysis, and information storage, where function is dictated by a precise primary structure. researchgate.net

Carbamate Functionality in Catalysis and Molecular Devices

The carbamate functional group plays a direct role in a variety of catalytic processes. In nature, the enzyme RuBisCO, essential for carbon fixation, utilizes a carbamate formed on a lysine (B10760008) residue to bind a magnesium ion at its active site. In synthetic chemistry, monoanionic carbamato ligands (R₂NCO₂⁻) can be coordinated with metal centers to form metal carbamato complexes. nih.gov These complexes are explored as catalysts for various reactions, including the activation of carbon dioxide. nih.govresearchgate.net The hydrolysis of certain agrochemicals containing carbamate groups can also be catalyzed or inhibited by metal ions and their ligand complexes. proquest.com

The unique properties of carbamates are also leveraged in the design of molecular devices and sensors. For example, biosensors for detecting carbamate pesticides have been developed based on the inhibition of the enzyme acetylcholinesterase. nih.govmdpi.com These devices can be configured as colorimetric sensor arrays or luminescent biosensors that signal the presence of the pesticide through a change in color or light emission. nih.govresearchgate.net Paper-based sensors offer a low-cost, portable platform for the visual detection of carbamate pesticides in food and environmental samples. nih.gov

Carbamate-Based Functional Materials Beyond Traditional Polyurethanes

While polyurethanes, which are defined by their repeating carbamate linkages, are a ubiquitous class of polymers, the carbamate functional group is also at the heart of novel materials with more specialized functions. wikipedia.org

Sequence-defined polycarbamates are being investigated for high-tech applications such as digital data storage and as unique identifiers or "taggants" in security technologies. chemrxiv.org Furthermore, the chemical recycling of traditional polyurethane foams is opening new avenues for functional materials. Through selective chemical cleavage (aminolysis) of the carbamate C-O bond, polyurethanes can be deconstructed into their constituent polyols and functional diurea building blocks. nih.govresearchgate.net These recovered diureas can then be used to synthesize new polymers, offering a sustainable route to innovative materials without the need for isocyanate precursors. researchgate.net Carbamates are also employed as dual-functional agents in the production of epoxy foams, where the thermal decomposition of a carbamate salt simultaneously releases an amine curing agent and carbon dioxide as a blowing agent. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing hexyl phenylcarbamate, and how can its purity be validated?

  • Methodological Answer : this compound can be synthesized via carbamoylation reactions, typically involving the reaction of hexanol with phenyl isocyanate under anhydrous conditions. Key steps include:

  • Hydroxyl Group Protection : Use protective groups (e.g., trimethylsilyl) to prevent side reactions during synthesis .
  • Reagent Ratios : A molar ratio of 1:1.2 (hexanol to phenyl isocyanate) minimizes unreacted intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization improves purity (>98% by HPLC) .
  • Validation : Confirm structure via 1H-NMR^1 \text{H-NMR} (e.g., carbamate proton at δ 6.8–7.2 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^13 \text{C}-NMR identify functional groups and regioselectivity (e.g., carbamate carbonyl at ~155 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and lipophilicity (log kk values correlate with octanol-water partitioning) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and N .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with metal ions in fluorescence-based sensing applications?

  • Methodological Answer :

  • Experimental Design : Prepare solutions of this compound (1 mM in DMSO) and titrate with metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) in buffered aqueous/organic mixtures.
  • Detection Methods : Monitor fluorescence quenching/enhancement via spectrofluorometry (excitation/emission wavelengths tailored to the compound’s chromophore) .
  • Data Interpretation : Calculate binding constants (e.g., Stern-Volmer plots) and limit of detection (LOD) using linear regression. For example, a study on a similar carbamate derivative reported LODs of 0.1 µM for Fe3+^{3+} .
  • Selectivity Testing : Compare responses across 12+ metal ions to identify specificity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Analyze degradation via HPLC; carbamates typically hydrolyze rapidly under strongly acidic/basic conditions (e.g., >50% degradation at pH < 3 or >10) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., onset at ~150°C for similar carbamates) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .

Q. How can computational modeling predict the reactivity and supramolecular assembly of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density maps and reactive sites (e.g., carbamate carbonyl as electrophilic center) .
  • Molecular Dynamics (MD) : Simulate self-assembly in solvent environments (e.g., chloroform) to identify aggregation tendencies driven by π-π stacking or hydrogen bonding .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide drug design or sensor applications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Analysis : Yields vary due to solvent polarity (e.g., 65% in THF vs. 82% in DMF) and catalyst use (e.g., triethylamine improves reactivity by 15–20%) .
  • Resolution : Replicate protocols with strict moisture control (anhydrous conditions) and validate intermediates via TLC at each step .

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